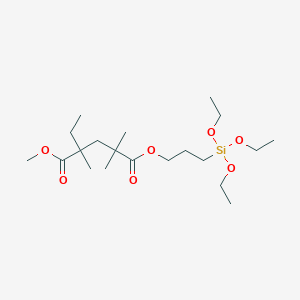
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer is a hybrid material that combines the properties of organic polymers and inorganic siloxane groups. This copolymer is known for its excellent mechanical properties, optical clarity, and chemical resistance, making it suitable for various applications in coatings, adhesives, and biomedical devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer typically involves free radical polymerization. The process begins with the polymerization of methylmethacrylate monomers in the presence of a free radical initiator, such as azobisisobutyronitrile, under controlled temperature conditions. Subsequently, triethoxysilylpropyloxy-methylmethacrylate monomers are introduced to form the copolymer. The reaction conditions, such as temperature, solvent, and initiator concentration, are carefully optimized to achieve the desired copolymer composition and molecular weight.
Industrial Production Methods
In industrial settings, the production of this copolymer is carried out in large-scale reactors with precise control over reaction parameters. Continuous monitoring and automation ensure consistent product quality. The copolymer is typically purified through precipitation or solvent extraction methods to remove unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
Poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer undergoes various chemical reactions, including hydrolysis, condensation, and cross-linking. These reactions are influenced by the presence of siloxane groups, which can form strong covalent bonds with other siloxane or hydroxyl-containing compounds.
Common Reagents and Conditions
Hydrolysis: The copolymer can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds, resulting in cross-linking and network formation.
Cross-linking: Cross-linking agents, such as tetraethoxysilane, can be used to enhance the mechanical properties and thermal stability of the copolymer.
Major Products Formed
The major products formed from these reactions include cross-linked networks with enhanced mechanical strength, thermal stability, and chemical resistance. These properties make the copolymer suitable for applications in coatings, adhesives, and biomedical devices.
Scientific Research Applications
Chemistry
In chemistry, this copolymer is used as a matrix for the immobilization of catalysts and enzymes. Its hybrid nature allows for the incorporation of both organic and inorganic components, providing a versatile platform for various catalytic reactions.
Biology
In biology, the copolymer is employed in the development of biosensors and drug delivery systems. Its biocompatibility and ability to form stable networks make it an ideal material for encapsulating bioactive molecules and ensuring controlled release.
Medicine
In medicine, the copolymer is used in the fabrication of medical devices, such as contact lenses and dental materials
Industry
In industry, the copolymer is utilized in the production of high-performance coatings and adhesives. Its excellent mechanical properties and chemical resistance make it suitable for protective coatings in harsh environments.
Mechanism of Action
The mechanism of action of poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer involves the formation of strong covalent bonds between siloxane groups and other reactive species. These interactions result in the formation of cross-linked networks with enhanced mechanical strength and chemical resistance. The copolymer’s ability to undergo hydrolysis and condensation reactions allows for the incorporation of various functional groups, further enhancing its versatility.
Comparison with Similar Compounds
Similar Compounds
- Poly(methylmethacrylate)
- Poly(triethoxysilylpropyloxy-methylmethacrylate)
- Poly(dimethylsiloxane)
Uniqueness
Poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer is unique due to its hybrid nature, combining the properties of both organic polymers and inorganic siloxane groups. This combination results in a material with superior mechanical properties, optical clarity, and chemical resistance compared to its individual components. The copolymer’s ability to form stable cross-linked networks further enhances its suitability for various applications in coatings, adhesives, and biomedical devices.
Properties
Molecular Formula |
C20H40O7Si |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C20H40O7Si/c1-9-20(7,18(22)23-8)16-19(5,6)17(21)24-14-13-15-28(25-10-2,26-11-3)27-12-4/h9-16H2,1-8H3 |
InChI Key |
SYZWEMCMUVVYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)(C)C(=O)OCCC[Si](OCC)(OCC)OCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose](/img/structure/B14120837.png)
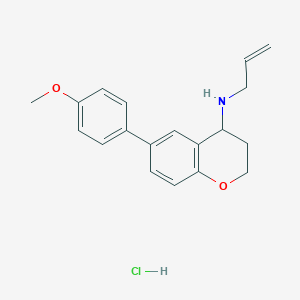
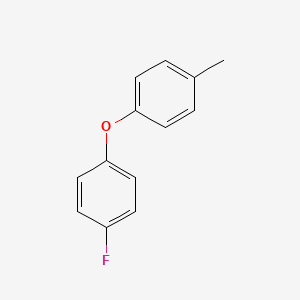
![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)
![2-Methylpyrido[1,2-a]benzimidazole](/img/structure/B14120866.png)
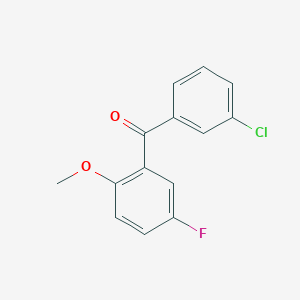
![2-(4-Fluorophenyl)benzo[b]thiophene](/img/structure/B14120880.png)
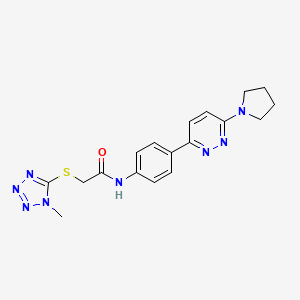
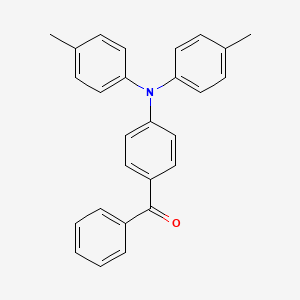
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)
![1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14120905.png)
